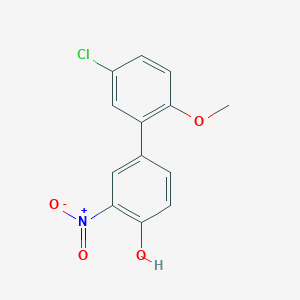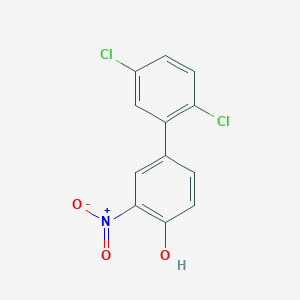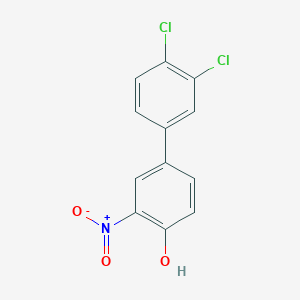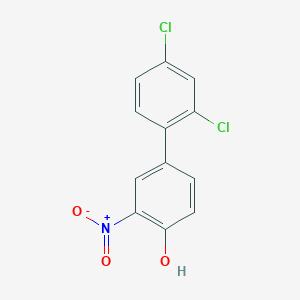
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% (4-FCN) is a novel fluorinated nitrophenol derivative that has recently been synthesized and studied for its potential applications in scientific research. 4-FCN has been found to have a variety of biochemical and physiological effects, as well as a wide range of potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have a variety of potential applications in scientific research. It has been used as a fluorescent probe for the detection of various analytes, including hydrogen peroxide, copper ions, and bisphenol A. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been used as a catalyst for the synthesis of polymeric materials and as a reagent for the synthesis of carboxylic acids.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% acts as a fluorescence quencher, which means that it can absorb and dissipate energy from the fluorescence of other molecules. This allows 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% to be used as a fluorescent probe for the detection of various analytes.
Biochemical and Physiological Effects
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and it has been found to have a protective effect against oxidative stress in cells. In addition, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has been found to have an inhibitory effect on the activity of certain enzymes, including lipoxygenase and cyclooxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, it has been found to have a wide range of potential applications in scientific research. However, 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% also has some limitations. It is not yet fully understood how it works, and it has not been extensively studied in vivo.
Zukünftige Richtungen
There are a variety of potential future directions for research on 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%. Further research could be conducted to better understand its mechanism of action and to explore its potential applications in scientific research. In addition, further research could be conducted to study the biochemical and physiological effects of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% in vivo. Finally, further research could be conducted to explore the potential use of 4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% as a therapeutic agent.
Synthesemethoden
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95% was first synthesized in 2017 by a group of researchers in China. The synthesis process involves a series of reactions, beginning with the reaction of 3-fluoro-5-methoxycarbonylphenyl bromide with 2-nitroaniline in the presence of potassium carbonate and potassium iodide. This is followed by the reaction of the resulting 4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitroaniline with sodium hydroxide to form the desired product 4-(3-fluoro-5-methoxycarbonylphenyl)-2-nitrophenol, 95%.
Eigenschaften
IUPAC Name |
methyl 3-fluoro-5-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)10-4-9(5-11(15)6-10)8-2-3-13(17)12(7-8)16(19)20/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUGVCYTWEZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686317 |
Source


|
| Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-5-methoxycarbonylphenyl)-2-nitrophenol | |
CAS RN |
1261899-98-2 |
Source


|
| Record name | Methyl 5-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)




![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)

